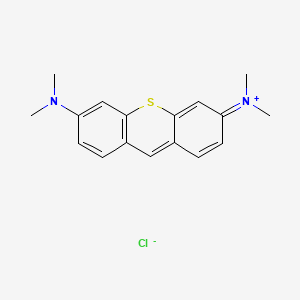
Thiopyronine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiopyronine, also known as this compound, is a useful research compound. Its molecular formula is C17H19ClN2S and its molecular weight is 318.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photodynamic Therapy
Photodynamic Therapy Mechanism
Thiopyronine is utilized in photodynamic therapy (PDT) primarily for its ability to generate reactive oxygen species upon light activation. This property allows it to selectively target and destroy cancerous cells while minimizing damage to surrounding healthy tissue. The mechanism involves the excitation of this compound to a triplet state, which subsequently reacts with molecular oxygen to produce singlet oxygen, a potent cytotoxic agent .
Case Studies
- Cancer Treatment : Studies have demonstrated the efficacy of this compound in treating various cancers, including skin and cervical cancers. In vitro experiments showed significant reductions in tumor cell viability when exposed to light in the presence of this compound .
- Skin Conditions : this compound has also been explored for treating precancerous skin lesions. Clinical trials indicated that PDT using this compound resulted in a higher clearance rate of lesions compared to traditional treatments .
Organic Synthesis
Desulfitative Sonogashira Cross-Coupling
Recent research has highlighted the use of this compound in organic synthesis through desulfitative Sonogashira cross-coupling reactions. This method allows for the efficient synthesis of arylacetylene-containing compounds, which are valuable in materials science and medicinal chemistry. The reaction exhibits a broad substrate scope and good yields, making this compound a versatile reagent in synthetic chemistry .
| Reaction Type | Substrate Scope | Yield (%) |
|---|---|---|
| Desulfitative Sonogashira | Broad | Good |
Biochemical Probes
Singlet Oxygen Probe
this compound has been identified as a promising singlet oxygen probe due to its ability to generate and detect singlet oxygen species. This application is crucial for studying oxidative stress and related cellular processes. The detection of singlet oxygen can provide insights into various biochemical pathways and disease mechanisms .
Photochemical Studies
Transient Intermediates Investigation
Research involving flash photolysis of this compound has revealed the formation of transient intermediates, including triplet states and half-oxidized forms. These intermediates play a significant role in understanding the photochemical behavior of this compound and its efficiency as a photosensitizer. The high quantum yield associated with its triplet state production enhances its applicability in photodynamic applications .
Propiedades
Número CAS |
2412-14-8 |
|---|---|
Fórmula molecular |
C17H19ClN2S |
Peso molecular |
318.9 g/mol |
Nombre IUPAC |
[6-(dimethylamino)thioxanthen-3-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C17H19N2S.ClH/c1-18(2)14-7-5-12-9-13-6-8-15(19(3)4)11-17(13)20-16(12)10-14;/h5-11H,1-4H3;1H/q+1;/p-1 |
Clave InChI |
QYZIDAZFCCVJNS-UHFFFAOYSA-M |
SMILES |
CN(C)C1=CC2=C(C=C1)C=C3C=CC(=[N+](C)C)C=C3S2.[Cl-] |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)C=C3C=CC(=[N+](C)C)C=C3S2.[Cl-] |
Sinónimos |
thiopyronine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















